BenchChemオンラインストアへようこそ!

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Lipophilicity Drug-likeness Quinoline-3-carboxamide

N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS 946242-41-7) is a synthetic 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivative bearing a 1-phenyl substituent on the quinoline nitrogen and an N-(3-chlorophenyl) carboxamide side chain. Its molecular formula is C22H15ClN2O3 (MW 390.83 g/mol), with a calculated logP of 4.701 and topological polar surface area (tPSA) of 66 Ų.

Molecular Formula C22H15ClN2O3
Molecular Weight 390.82
CAS No. 946242-41-7
Cat. No. B2451737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
CAS946242-41-7
Molecular FormulaC22H15ClN2O3
Molecular Weight390.82
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(=O)NC4=CC(=CC=C4)Cl)O
InChIInChI=1S/C22H15ClN2O3/c23-14-7-6-8-15(13-14)24-21(27)19-20(26)17-11-4-5-12-18(17)25(22(19)28)16-9-2-1-3-10-16/h1-13,26H,(H,24,27)
InChIKeyZTLGYKKGOBMPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS 946242-41-7): Compound Class and Structural Context for Procurement Decisions


N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS 946242-41-7) is a synthetic 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivative bearing a 1-phenyl substituent on the quinoline nitrogen and an N-(3-chlorophenyl) carboxamide side chain [1]. Its molecular formula is C22H15ClN2O3 (MW 390.83 g/mol), with a calculated logP of 4.701 and topological polar surface area (tPSA) of 66 Ų [2]. The compound belongs to a pharmacologically significant class that includes the clinical-stage immunomodulators laquinimod (ABR-215062) and roquinimex (Linomide), both of which are 1-methyl-substituted analogs evaluated for autoimmune disorders including multiple sclerosis [3]. The 1-phenyl and N-(3-chlorophenyl) substitution pattern distinguishes this compound from the majority of characterized members in the quinoline-3-carboxamide series, where N1-alkyl and N-alkyl-N-phenyl carboxamide motifs predominate.

Why N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide Cannot Be Substituted by In-Class Analogs


Generic substitution within the quinoline-3-carboxamide class is precluded by three structural features that independently alter physicochemical and pharmacological profiles. First, the 1-phenyl substituent replaces the 1-methyl group present in laquinimod and roquinimex, increasing calculated logP by approximately 1.7–2.4 log units relative to these clinical candidates and adding substantial steric bulk at the N1 position [1]. Second, the N-(3-chlorophenyl) moiety introduces a meta-chloro anilide, which is regioisomerically distinct from the para-chloro analog (CAS 946330-89-8) and electronically distinct from the N-alkyl-N-phenyl tertiary amide architecture of laquinimod and roquinimex . Third, the secondary amide NH (hydrogen bond donor count = 1) contrasts with the tertiary amides of laquinimod and roquinimex (HBD = 0), affecting hydrogen-bonding capacity, solubility, and potential target engagement [2]. These cumulative structural differences mean that pharmacological data generated on laquinimod or roquinimex cannot be extrapolated to CAS 946242-41-7; the compound must be evaluated as a distinct chemical entity.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide Versus Closest Analogs


Lipophilicity Shift: 1-Phenyl Substitution Increases logP by ≥1.7 Units Relative to 1-Methyl Clinical Candidates

The 1-phenyl substituent on CAS 946242-41-7 produces a calculated logP of 4.701 (ZINC), compared with estimated logP values of approximately 3.0 for laquinimod (5-chloro-1-methyl-N-ethyl-N-phenyl analog) and approximately 2.3 for roquinimex (1-methyl-N-methyl-N-phenyl analog) [1]. This represents a logP increase of ~1.7–2.4 units, corresponding to an approximately 50- to 250-fold increase in theoretical octanol-water partition coefficient. The elevated lipophilicity predicts enhanced membrane permeability but reduced aqueous solubility relative to the 1-methyl clinical candidates, with potential implications for blood-brain barrier penetration and tissue distribution [1]. The tPSA of 66 Ų for the target compound is comparable to laquinimod (~69.6 Ų), indicating that the lipophilicity shift is driven primarily by the N1-phenyl group rather than changes in polar surface area [2].

Lipophilicity Drug-likeness Quinoline-3-carboxamide

Regioisomeric Differentiation: 3-Chloro vs. 4-Chloro Anilide Substitution in 1-Phenyl-Quinoline-3-Carboxamides

CAS 946242-41-7 bears a 3-chlorophenyl (meta-chloro) substituent on the carboxamide nitrogen, distinguishing it from the commercially available 4-chlorophenyl (para-chloro) regioisomer CAS 946330-89-8 . In quinoline-3-carboxamide SAR, the position of halogen substitution on the anilide ring significantly modulates biological activity. The patent WO2012050500A1, which claims 1,2-dihydro-4-hydroxy-2-oxo-quinoline-3-carboxanilides as AhR activators, explicitly enumerates 3-chlorophenyl, 4-chlorophenyl, 3-bromophenyl, and 4-fluorophenyl as distinct claimed substituents, indicating that regioisomeric differentiation is material to intellectual property and biological activity [1]. While head-to-head bioactivity data for the 3-Cl vs. 4-Cl pair are not publicly available, the Hammett substituent constant difference (σₘ = 0.37 for meta-Cl vs. σₚ = 0.23 for para-Cl) results in different electronic effects at the carboxamide linkage, potentially altering hydrogen-bonding strength and target recognition [2].

Regioisomerism SAR Anilide substitution

Hydrogen Bond Donor Capacity: Secondary Amide vs. Tertiary Amide Differentiation from Clinical Candidates

CAS 946242-41-7 contains a secondary amide (CONH-Ar) with one hydrogen bond donor (HBD = 1), whereas laquinimod and roquinimex contain tertiary amides (CON(CH₃)-Ar or CON(C₂H₅)-Ar) with zero hydrogen bond donors (HBD = 0) [1]. This structural difference is functionally significant: secondary anilides can act as dual hydrogen bond donors and acceptors, whereas tertiary anilides function only as acceptors. In the context of the aryl hydrocarbon receptor (AhR), which is the molecular target of laquinimod and related quinoline-3-carboxanilides [2], the presence of an amide NH may alter binding mode, affinity, and selectivity. The tPSA of 66 Ų for the target compound reflects this additional HBD contribution to polarity, despite the higher overall logP driven by the 1-phenyl group [3].

Hydrogen bonding Amide classification Drug-likeness

Molecular Weight Differentiation: 34 Da Heavier than Laquinimod with Implications for Ligand Efficiency Metrics

The molecular weight of CAS 946242-41-7 (390.83 g/mol) is 34 Da higher than laquinimod (356.80 g/mol) and approximately 82 Da higher than roquinimex (~308.3 g/mol) [1]. This mass increase arises primarily from the 1-phenyl substitution (C₆H₅, +77 Da vs. CH₃) partially offset by the absence of the N-ethyl group present in laquinimod (−29 Da). The higher MW, combined with elevated logP (4.701), places the target compound further from the center of conventional oral drug-like chemical space (Lipinski's Rule of Five: MW ≤ 500, logP ≤ 5) compared to laquinimod, which lies closer to the optimal range [2]. For fragment-based or ligand-efficiency-driven screening campaigns, the higher MW of CAS 946242-41-7 may reduce ligand efficiency (LE) relative to the 1-methyl series, making it better suited for target classes where increased lipophilic contact is beneficial.

Molecular weight Ligand efficiency Fragment-based design

1-Phenyl Substitution: Scaffold Differentiation from the Immunomodulatory Quinoline-3-Carboxamide Clinical Series

All clinically evaluated quinoline-3-carboxamide immunomodulators—including roquinimex (Linomide), laquinimod, tasquinimod, and paquinimod—share a 1-methyl substituent on the quinoline nitrogen [1]. CAS 946242-41-7 replaces this methyl with a phenyl group, representing a scaffold modification that has not been explored in the published clinical immunomodulation literature for this compound class. The J Med Chem 2004 SAR study by Jönsson et al., which established the structure-activity relationships leading to laquinimod, systematically varied the N1-alkyl substituent (methyl, ethyl, isopropyl) but did not investigate N1-aryl analogs [2]. The N1-phenyl group introduces π-stacking potential, altered metabolic lability (N-dealkylation vs. potential N-dearylation or arene oxidation), and different conformational constraints at the quinoline core. In the patent literature, WO2012050500A1 claims 1-methyl-substituted 3-chlorophenyl carboxanilides as AhR activators but does not extend to 1-phenyl analogs [3], further highlighting the chemical novelty of CAS 946242-41-7.

Scaffold differentiation N1-substitution Immunomodulation

Recommended Research and Procurement Applications for N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS 946242-41-7)


AhR Activation Screening with a Secondary Anilide Chemotype

WO2012050500A1 establishes 1,2-dihydro-4-hydroxy-2-oxo-quinoline-3-carboxanilides as aryl hydrocarbon receptor (AhR) activators, with the 1-methyl-3-chlorophenyl analog explicitly claimed [1]. CAS 946242-41-7 provides a structurally distinct secondary anilide (HBD = 1) congener for comparative AhR activation screening. Its higher logP (4.701 vs. ~3.0 for laquinimod) [2] and 1-phenyl substitution may confer altered AhR binding kinetics or selectivity relative to N1-methyl tertiary amide analogs. This compound is suited for AhR reporter gene assays, CYP1A1 induction studies, and selectivity profiling against related bHLH-PAS transcription factors.

Structure-Activity Relationship Expansion at the N1 Position of Quinoline-3-Carboxamides

The J Med Chem 2004 SAR study that produced laquinimod systematically explored N1-alkyl variations (methyl, ethyl, isopropyl) but did not examine N1-aryl substitution [3]. CAS 946242-41-7 fills this gap as the only readily identifiable 1-phenyl analog bearing a 3-chlorophenyl carboxamide side chain. Procurement enables SAR expansion into N1-aryl chemical space, assessing the impact of the phenyl group on in vitro potency, metabolic stability (N-phenyl vs. N-methyl lability), and off-target profiles relative to the 1-methyl clinical series.

Regioisomeric Selectivity Studies: 3-Chloro vs. 4-Chloro Anilide Pharmacology

The commercial availability of both CAS 946242-41-7 (3-chloro) and CAS 946330-89-8 (4-chloro) as matched molecular formula regioisomers (both C22H15ClN2O3, MW 390.82) creates a unique opportunity for paired regioisomeric pharmacology studies. Researchers can directly compare the effect of chlorine position on target engagement, cellular potency, metabolic stability, and physicochemical properties while holding all other structural features constant. Such paired studies are valuable for validating computational docking predictions and understanding halogen-position-dependent SAR.

Physicochemical Property Benchmarking in Quinoline Chemical Space

With a calculated logP of 4.701, tPSA of 66 Ų, and MW of 390.83 g/mol [2], CAS 946242-41-7 occupies a distinct region of physicochemical property space compared to the 1-methyl clinical candidates. This compound serves as a reference standard for calibrating chromatographic logP determination methods (e.g., RP-HPLC logP), assessing PAMPA permeability, and evaluating thermodynamic solubility in the context of quinoline-3-carboxamide library design. Its position near the upper boundary of conventional drug-like space (logP approaching 5) makes it a useful benchmark compound for evaluating the limits of oral drug-likeness rules in the quinoline chemotype.

Quote Request

Request a Quote for N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.